molecular formula C14H7Cl2F5 B022089 1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene CAS No. 95998-70-2

1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene

Cat. No.: B022089
CAS No.: 95998-70-2
M. Wt: 341.1 g/mol
InChI Key: XIMWGQUQAJALKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H7Cl2F5 It is a chlorinated aromatic compound that features both difluoromethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of halogenated and fluorinated reagents.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine and fluorine atoms.

    Coupling Reactions: It can participate in cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The compound’s halogenated and fluorinated groups can influence its reactivity and binding affinity to specific targets. These interactions can modulate biological processes and pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-[(4-chlorophenyl)methyl]-4-(trifluoromethyl)benzene
  • 1-Chloro-2-[(4-fluorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene
  • 1-Chloro-2-[(4-bromophenyl)difluoromethyl]-4-(trifluoromethyl)benzene

Uniqueness

1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties

Properties

IUPAC Name

1-chloro-2-[(4-chlorophenyl)-difluoromethyl]-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F5/c15-10-4-1-8(2-5-10)13(17,18)11-7-9(14(19,20)21)3-6-12(11)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMWGQUQAJALKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=CC(=C2)C(F)(F)F)Cl)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914706
Record name 1-Chloro-2-[(4-chlorophenyl)(difluoro)methyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95998-70-2
Record name 1-Chloro-2-[(4-chlorophenyl)(difluoro)methyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.